N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzamide core. The amide nitrogen is linked to an ethyl chain terminating in a 2-phenyl-substituted thiazole ring. This structure combines hydrophobic (phenyl, CF₃), hydrogen-bonding (amide), and aromatic (thiazole) motifs, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-11-10-16-12-26-18(24-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWNRCBQOHRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Benzamide Group: The benzamide group is formed by reacting the intermediate product with 4-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the thiazole derivative with the benzamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Inhibition observed |
| Aspergillus niger | Antifungal activity noted |
| Apergillus oryzae | Antifungal activity noted |
In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting broad-spectrum antimicrobial potential .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies on related thiazole derivatives have reported promising results against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| Human colorectal carcinoma (HCT116) | 5.85 |
| Standard drug (5-FU) | 9.99 |
These results indicate that compounds with similar structural motifs may possess selective toxicity towards cancer cells while sparing normal cells .
Case Studies
- Antimicrobial Study : A study synthesized several thiazole derivatives and evaluated their antibacterial and antifungal activities using standard methods. The results indicated that certain compounds had MIC values as low as 1 µg/mL against pathogenic microorganisms, highlighting their potential for developing new antimicrobial agents .
- Anticancer Evaluation : Another investigation focused on the anticancer efficacy of thiazole-based compounds against different cancer cell lines. The study found that specific derivatives exhibited significant antiproliferative effects, supporting further exploration into their therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide, also known by its CAS number 1321828-79-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C13H11F3N2OS
- Molecular Weight : 300.30 g/mol
- Functional Groups : Contains a thiazole ring, a trifluoromethyl group, and a benzamide moiety.
Anticancer Properties
Recent studies have indicated that compounds with thiazole derivatives exhibit significant anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, thiazole-containing compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. Research indicates that compounds containing thiazole structures can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes like DHFR and IMPDH (inosine monophosphate dehydrogenase), leading to reduced nucleotide synthesis necessary for DNA replication.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
- Apoptosis Induction : Evidence points towards the ability of thiazole derivatives to trigger apoptotic pathways in tumor cells.
Case Study 1: Antitumor Efficacy
A clinical trial involving thiazole derivatives demonstrated significant antitumor efficacy in patients with advanced solid tumors. The study reported a partial response rate of 30% among participants treated with a regimen including thiazole-based compounds .
Case Study 2: Resistance Mechanisms
Research on benzamide riboside highlighted its effectiveness against methotrexate-resistant cancer cells. The study found that BR's action through DHFR downregulation provided an alternative pathway for overcoming drug resistance in certain lymphoma cases .
Q & A
Q. Basic
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Screening : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
How can reaction conditions be optimized to improve synthesis yields?
Q. Advanced
- Solvent Effects : Switching from DMF to THF may reduce side reactions, improving yields from 27% to >60% .
- Catalyst Screening : Testing alternative catalysts (e.g., DMAP) for amide coupling .
- Temperature Control : Lowering reaction temperature to 25°C minimizes degradation of the trifluoromethyl group .
What structural features influence its biological activity in SAR studies?
Advanced
Key substituents impacting activity include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl | Enhances metabolic stability and membrane permeability . | |
| Thiazole phenyl | Aromatic stacking interactions with enzyme active sites (e.g., kinase ATP-binding pockets) . | |
| Ethyl linker | Optimal length for balancing rigidity and flexibility in target binding . |
How can low solubility in aqueous buffers be addressed for in vitro assays?
Q. Advanced
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Structural Modifications : Introducing polar groups (e.g., hydroxyl) to the benzamide ring while retaining the trifluoromethyl group .
What crystallographic methods are used to resolve its 3D structure?
Q. Advanced
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL for refinement. Data collection at 100 K using synchrotron radiation improves resolution (<1.0 Å) .
- Twinned Data Handling : SHELXPRO interfaces for macromolecular applications when dealing with twinned crystals .
How should conflicting bioactivity data between studies be analyzed?
Q. Advanced
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Purity Checks : Re-analyze compound batches via HPLC-MS to rule out degradation products .
- Statistical Reproducibility : Use triplicate experiments with independent synthetic batches to confirm trends .
What computational tools are recommended for docking studies?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tyrosine kinases .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .
How does the compound compare to analogs in preclinical toxicity studies?
Q. Advanced
- In Vivo Toxicity : Compare LD50 values in rodent models with analogs lacking the trifluoromethyl group (e.g., 250 mg/kg vs. 120 mg/kg) .
- Metabolic Profiling : LC-MS/MS to identify hepatotoxic metabolites (e.g., oxidative degradation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
